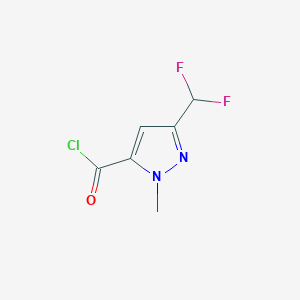
3-(ジフルオロメチル)-1-メチル-1H-ピラゾール-5-カルボニルクロリド
概要
説明
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of the difluoromethyl group and the carbonyl chloride functional group makes this compound particularly interesting for various chemical applications, including pharmaceuticals and agrochemicals.
科学的研究の応用
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Agrochemicals: Employed in the development of fungicides and herbicides due to its ability to inhibit specific enzymes in pathogens.
Material Science: Utilized in the synthesis of advanced materials with unique properties, such as fluorinated polymers
作用機序
Target of Action
The primary target of the compound 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production .
Mode of Action
3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride acts by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the enzyme, leading to a decrease in energy production within the cell .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle . The TCA cycle is a key metabolic pathway that provides energy to the cell. By inhibiting SDH, the compound disrupts this pathway, leading to a decrease in energy production .
Result of Action
The molecular and cellular effects of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride’s action primarily involve the disruption of energy production within the cell. By inhibiting succinate dehydrogenase, the compound disrupts the TCA cycle, leading to a decrease in the production of ATP, the cell’s main source of energy .
生化学分析
Biochemical Properties
3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is succinate dehydrogenase, a key component of the mitochondrial respiratory chain. By inhibiting succinate dehydrogenase, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride disrupts the electron transport chain, leading to a decrease in ATP production. This inhibition is particularly relevant in the development of fungicides, as it can effectively control fungal growth by targeting their energy production pathways .
Cellular Effects
The effects of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride on various cell types and cellular processes are profound. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride leads to an accumulation of succinate, which can act as a signaling molecule to modulate hypoxia-inducible factor (HIF) pathways. This modulation can result in altered gene expression profiles, affecting processes such as angiogenesis and cellular adaptation to low oxygen conditions .
Molecular Mechanism
At the molecular level, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the normal conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle, leading to a disruption in cellular respiration and energy production. Additionally, the presence of the difluoromethyl group enhances the compound’s binding affinity and specificity for the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature variations. Long-term studies have shown that prolonged exposure to 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride can lead to persistent inhibition of succinate dehydrogenase, resulting in sustained alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit fungal growth without causing significant toxicity to the host organism. At higher doses, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride can induce toxic effects, including liver and kidney damage, due to its impact on mitochondrial function and energy production. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antifungal activity without adverse effects .
Metabolic Pathways
3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. By inhibiting this enzyme, the compound affects the TCA cycle and oxidative phosphorylation, leading to changes in metabolic flux and metabolite levels. Additionally, the accumulation of succinate can influence other metabolic pathways, such as the production of reactive oxygen species (ROS) and the regulation of cellular redox states .
Transport and Distribution
Within cells and tissues, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Its distribution is influenced by factors such as tissue perfusion, cellular uptake rates, and binding affinities to intracellular targets .
Subcellular Localization
The subcellular localization of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride is primarily within the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport into the mitochondrial matrix. Once inside the mitochondria, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride can effectively inhibit the TCA cycle and disrupt cellular respiration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.
Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Contains an amide group instead of a carbonyl chloride group
Uniqueness
Reactivity: The presence of the carbonyl chloride group makes 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride more reactive towards nucleophiles compared to its carboxylic acid or amide counterparts.
Applications: Its unique reactivity profile allows for a broader range of chemical transformations, making it a versatile intermediate in various synthetic pathways
特性
IUPAC Name |
5-(difluoromethyl)-2-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c1-11-4(5(7)12)2-3(10-11)6(8)9/h2,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWAFHONKQTYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


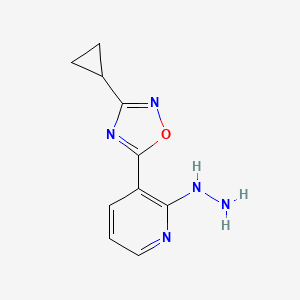
![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
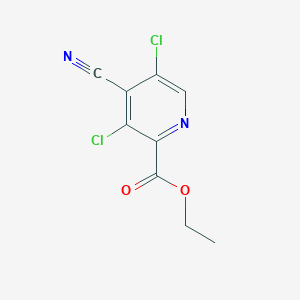
![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)
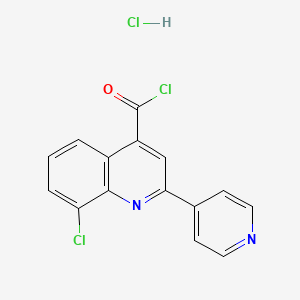
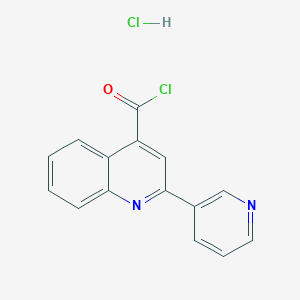
![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)
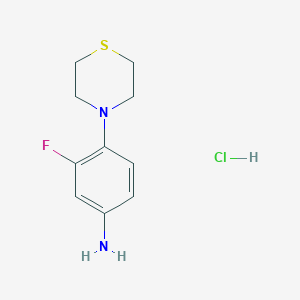
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)

